ACT-660602

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

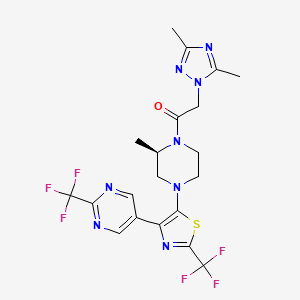

Molecular Formula |

C20H20F6N8OS |

|---|---|

Molecular Weight |

534.5 g/mol |

IUPAC Name |

2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C20H20F6N8OS/c1-10-8-32(4-5-33(10)14(35)9-34-12(3)29-11(2)31-34)16-15(30-18(36-16)20(24,25)26)13-6-27-17(28-7-13)19(21,22)23/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m1/s1 |

InChI Key |

JENUMEXEVAAAJX-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F |

Canonical SMILES |

CC1CN(CCN1C(=O)CN2C(=NC(=N2)C)C)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: ACT-660602, a Potent and Selective CXCR3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of ACT-660602, a novel, orally active, and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). The information presented is collated from primary research and is intended to support further investigation and development in the fields of immunology, inflammation, and autoimmune diseases.

Core Compound Profile: this compound

This compound is a potent and selective antagonist of the CXCR3 receptor, a G-protein coupled receptor (GPCR) that plays a critical role in the trafficking of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation.[1][2] The receptor is activated by three interferon-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[1][2] By blocking the interaction of these chemokines with CXCR3, this compound effectively inhibits the migration of these immune cells, thereby representing a promising therapeutic strategy for various autoimmune and inflammatory disorders.[1]

Quantitative Binding and Functional Data

The following tables summarize the key in vitro pharmacological data for this compound, demonstrating its potency and selectivity for the human CXCR3 receptor.

Table 1: In Vitro Potency of this compound on Human CXCR3

| Assay Type | Ligand | Parameter | Value (nM) |

| T Cell Migration | CXCL10 | IC50 | 204 |

| T Cell Migration | CXCL11 | IC50 | 112 |

Data extracted from Meyer et al., J. Med. Chem. 2022, 65, 17, 11513–11532.

Table 2: Selectivity Profile of this compound

| Target | Parameter | Value (µM) |

| hERG | IC50 | 18 |

Data extracted from Meyer et al., J. Med. Chem. 2022, 65, 17, 11513–11532.

Mechanism of Action: Insurmountable Antagonism

This compound exhibits a non-competitive, or insurmountable, mode of antagonism. This means that increasing concentrations of the natural chemokine ligands (CXCL10 and CXCL11) cannot overcome the inhibitory effect of this compound once it is bound to the receptor. This characteristic suggests that this compound may bind to an allosteric site on the CXCR3 receptor, distinct from the orthosteric site where the natural chemokines bind. This binding mode leads to a conformational change in the receptor that prevents signaling, even when the natural ligand is present.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the binding and functional activity of this compound.

T Cell Migration Assay

Objective: To determine the inhibitory potency of this compound on the migration of human T cells towards the CXCR3 ligands CXCL10 and CXCL11.

Cell Line: Human T-lymphocyte cell line expressing endogenous CXCR3.

Methodology:

-

Cell Preparation: Human T cells are washed and resuspended in assay buffer (RPMI 1640 with 0.5% BSA) to a final concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: this compound is serially diluted in DMSO and then further diluted in assay buffer to achieve the desired final concentrations.

-

Chemotaxis Setup: A 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane is used.

-

The lower chamber is filled with assay buffer containing a pre-determined optimal concentration of either human CXCL10 or CXCL11.

-

The upper chamber (the insert) is filled with the T cell suspension pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

-

-

Incubation: The plate is incubated for 3 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

Cell Quantification: After incubation, the insert is removed. The number of cells that have migrated to the lower chamber is quantified using a cell viability reagent (e.g., CellTiter-Glo®) and a luminometer.

-

Data Analysis: The luminescence signal is proportional to the number of migrated cells. The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Insurmountability Assay

Objective: To assess the binding mode of this compound and determine if its antagonism can be overcome by increasing concentrations of the natural ligand.

Methodology:

-

Assay Setup: The T cell migration assay is performed as described above.

-

Experimental Design: A fixed, inhibitory concentration of this compound (e.g., a concentration around its IC80) is pre-incubated with the T cells.

-

Ligand Titration: A full concentration-response curve for the chemokine ligand (CXCL10 or CXCL11) is generated in the presence and absence of this compound.

-

Data Analysis: The resulting concentration-response curves are plotted.

-

A rightward shift in the agonist concentration-response curve with no change in the maximum response would indicate competitive antagonism.

-

A depression of the maximum response of the agonist in the presence of the antagonist, even at saturating agonist concentrations, is indicative of non-competitive (insurmountable) antagonism.

-

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the CXCR3 signaling pathway and the experimental workflow for the T cell migration assay.

Caption: CXCR3 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for the in vitro T Cell Migration Assay.

References

The Discovery and Synthesis of ACT-660602: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-660602 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3), a G-protein coupled receptor implicated in a variety of autoimmune diseases. This document provides an in-depth technical overview of the discovery, synthesis, and preclinical evaluation of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying scientific principles.

Introduction

The chemokine receptor CXCR3 is a key mediator of immune cell trafficking and is activated by the interferon-γ-inducible chemokines CXCL9, CXCL10, and CXCL11.[1][2] This receptor is predominantly expressed on activated T-lymphocytes, particularly T helper 1 (Th1) cells, and natural killer (NK) cells.[3] Upon ligand binding, CXCR3 initiates a signaling cascade that leads to chemotaxis, integrin activation, and cellular migration to sites of inflammation.[3] Given its central role in immune cell recruitment, CXCR3 has emerged as a promising therapeutic target for the treatment of various autoimmune and inflammatory disorders.

This compound was identified through a high-throughput screening campaign followed by an iterative lead optimization process.[1][4] This small molecule antagonist exhibits high potency and selectivity for CXCR3, effectively inhibiting T-cell migration.[1][5] Preclinical studies in animal models of inflammatory diseases have demonstrated its potential as a therapeutic agent.[1][4] This whitepaper will detail the scientific journey from initial discovery to the preclinical validation of this compound.

Discovery and Lead Optimization

The discovery of this compound began with a high-throughput screening effort to identify small molecules that could inhibit the binding of CXCL10 and CXCL11 to CXCR3. The initial hit, a piperazinyl-triazolyl-ethanone derivative, served as the starting point for a comprehensive lead optimization campaign. The primary objectives of this campaign were to enhance potency, improve metabolic stability, and mitigate off-target effects, particularly hERG inhibition.[1]

Structural modifications were systematically introduced to the core scaffold, and the resulting analogues were evaluated in a battery of in vitro assays. This iterative process of chemical synthesis and biological testing led to the identification of this compound as a clinical candidate with a well-balanced profile of potency, selectivity, and pharmacokinetic properties.[1][4]

Synthesis of this compound

The synthesis of this compound is accomplished through a multi-step sequence, as detailed in the supporting information of the primary publication by Idorsia Pharmaceuticals Ltd.[6] The general synthetic strategy involves the coupling of a substituted piperazine moiety with a triazole-containing fragment.

Note: The following is a generalized synthetic scheme based on the synthesis of similar piperazinyl-triazolyl-ethanone derivatives. The precise, step-by-step protocol for this compound is proprietary and detailed in the primary source.[6]

Caption: Generalized synthetic workflow for piperazinyl-triazolyl-ethanone derivatives.

Biological Activity and Preclinical Evaluation

In Vitro Potency and Selectivity

This compound is a potent antagonist of the CXCR3 receptor. Its inhibitory activity was assessed in various in vitro assays, with the key quantitative data summarized in the table below.

| Assay Type | Parameter | Value | Reference |

| CXCR3 Radioligand Binding | IC50 | 204 nM | [5] |

| T-Cell Migration Assay | IC50 | 112 nM | [5] |

| hERG Inhibition Assay | IC50 | 18 µM | [5] |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of lipopolysaccharide (LPS)-induced acute lung injury. Oral administration of this compound demonstrated a significant reduction in the recruitment of CXCR3+ CD8+ T-cells into the bronchoalveolar lavage fluid, indicating potent anti-inflammatory activity in a disease-relevant setting.[1][4]

| Animal Model | Dose | Effect | Reference |

| LPS-induced acute lung injury (mouse) | 30 mg/kg (oral, once daily) | Significantly reduced recruitment of CXCR3+ CD8+ T-cells | [1][4] |

Mechanism of Action: CXCR3 Signaling Pathway

CXCR3 is a G-protein coupled receptor that, upon binding its ligands (CXCL9, CXCL10, CXCL11), activates intracellular signaling cascades. These pathways ultimately lead to the cellular responses of chemotaxis and migration. This compound acts as an antagonist, blocking the binding of these chemokines to the receptor and thereby inhibiting the downstream signaling events.

Caption: Simplified CXCR3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

T-Cell Migration Assay

This assay evaluates the ability of a compound to inhibit the migration of CXCR3-expressing T-cells towards a chemokine gradient.

Workflow:

Caption: Workflow for the T-cell migration assay.

Detailed Protocol:

-

Cell Preparation: Isolate primary human T-cells or use a T-cell line (e.g., Jurkat) stably expressing human CXCR3.

-

Compound Incubation: Resuspend cells in assay medium and pre-incubate with varying concentrations of this compound for 30 minutes at 37°C.

-

Transwell Setup: Add assay medium containing a specific concentration of a CXCR3 ligand (e.g., CXCL10) to the lower wells of a Transwell plate.

-

Cell Seeding: Add the pre-incubated T-cells to the upper chamber of the Transwell inserts.

-

Migration: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator to allow for cell migration through the porous membrane.

-

Quantification: Collect the migrated cells from the lower chamber and quantify them using a cell counter or a fluorescence-based assay (e.g., Calcein-AM staining).

-

Data Analysis: Plot the percentage of inhibition of migration against the concentration of this compound and determine the IC50 value using a non-linear regression analysis.

hERG Inhibition Assay

This assay is crucial for assessing the potential cardiotoxicity of a drug candidate by measuring its effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Detailed Protocol:

-

Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

-

Electrophysiology: Employ the whole-cell patch-clamp technique to measure the hERG current.

-

Compound Application: After establishing a stable baseline current, perfuse the cells with varying concentrations of this compound.

-

Data Acquisition: Record the hERG tail current at each compound concentration.

-

Data Analysis: Calculate the percentage of inhibition of the hERG current for each concentration and determine the IC50 value.

LPS-Induced Acute Lung Injury Model in Mice

This in vivo model is used to evaluate the anti-inflammatory efficacy of a compound in a setting of acute lung inflammation.

Detailed Protocol:

-

Animal Model: Use C57BL/6 mice.

-

Induction of Injury: Administer lipopolysaccharide (LPS) from E. coli intranasally or intratracheally to induce acute lung inflammation.

-

Compound Administration: Administer this compound orally at the desired dose (e.g., 30 mg/kg) at a specified time point relative to LPS administration (e.g., 1 hour before).

-

Bronchoalveolar Lavage (BAL): At a predetermined time point after LPS challenge (e.g., 24 or 48 hours), euthanize the mice and perform a bronchoalveolar lavage with sterile saline.

-

Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total and differential cell count to determine the number of infiltrating immune cells, particularly CXCR3+ T-cells, using flow cytometry.

-

Data Analysis: Compare the number of infiltrating immune cells in the BAL fluid of this compound-treated mice to that of vehicle-treated control mice.

Conclusion

This compound is a potent and selective CXCR3 antagonist with a promising preclinical profile. The discovery and optimization of this compound have demonstrated a successful approach to targeting the CXCR3 pathway for the potential treatment of autoimmune and inflammatory diseases. The detailed synthetic and experimental protocols provided in this whitepaper are intended to aid researchers in further exploring the therapeutic potential of CXCR3 antagonism. The favorable in vitro and in vivo data for this compound warrant its continued investigation as a potential therapeutic agent.

References

ACT-660602: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-660602 is a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3), a G-protein coupled receptor implicated in a variety of autoimmune diseases.[1][2][3] CXCR3 and its chemokine ligands—CXCL9, CXCL10, and CXCL11—play a critical role in the recruitment of immune cells, such as T-helper 1 (Th1) lymphocytes, to sites of inflammation.[2][3] By blocking this signaling pathway, this compound represents a promising therapeutic strategy for mitigating the tissue damage associated with aberrant immune responses in autoimmune disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its evaluation.

Core Data Summary

Pharmacological Profile of this compound

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Value | Species | Assay Type | Reference |

| CXCR3 Antagonism (IC50) | 204 nM | Human | Radioligand Binding Assay | [1] |

| T-Cell Migration Inhibition (IC50) | 37 nM | Human | CXCL11-induced T-cell migration | [1] |

| hERG Inhibition (IC50) | 18 µM | Human | Electrophysiology Assay | [1] |

| Metabolic Clearance (CLint) | Data not publicly available in detail, but noted as improved. | Human, Rat, Mouse | Liver Microsome Assay | [1] |

| In Vivo Efficacy | Significant reduction of CXCR3+ CD8+ T-cell recruitment | Mouse | LPS-induced lung inflammation model (30 mg/kg, p.o.) | [2] |

Developmental Status

As of the latest publicly available information from Idorsia Pharmaceuticals, this compound is a preclinical candidate. While another CXCR3 antagonist from Idorsia, ACT-777991, is being prepared for proof-of-concept studies, this compound is not currently listed in their clinical development pipeline.

Mechanism of Action: CXCR3 Signaling Pathway

This compound functions by competitively binding to CXCR3, thereby preventing the binding of its natural chemokine ligands (CXCL9, CXCL10, and CXCL11). This antagonism inhibits the downstream signaling cascades that lead to immune cell migration and activation.

Caption: CXCR3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

LPS-Induced Lung Inflammation in Mice

This in vivo model is used to assess the efficacy of this compound in reducing T-cell infiltration in an inflammatory setting.

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile phosphate-buffered saline (PBS)

-

This compound formulation for oral gavage

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Bronchoalveolar lavage (BAL) equipment

-

Flow cytometry reagents for T-cell staining (e.g., anti-CD3, anti-CD8, anti-CXCR3 antibodies)

Procedure:

-

Animal Acclimatization: House male C57BL/6 mice (8-10 weeks old) in a controlled environment for at least one week prior to the experiment.

-

Compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage one hour prior to LPS challenge.

-

LPS Challenge: Anesthetize mice via intraperitoneal injection. Intratracheally instill a sublethal dose of LPS (e.g., 1-5 mg/kg) in sterile PBS. A control group receives PBS alone.

-

Bronchoalveolar Lavage (BAL): At a predetermined time point post-challenge (e.g., 24 or 48 hours), euthanize the mice. Expose the trachea and cannulate. Perform BAL by instilling and retrieving a fixed volume of PBS (e.g., 3 x 0.5 mL).

-

Cell Isolation and Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a cell count. Stain the cells with fluorescently labeled antibodies against CD3, CD8, and CXCR3.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the number and percentage of CXCR3+ CD8+ T-cells in the BAL fluid.

Caption: Workflow for the LPS-induced lung inflammation model.

T-Cell Migration Assay (Boyden Chamber)

This in vitro assay quantifies the ability of this compound to inhibit the chemotactic migration of T-cells towards a CXCR3 ligand.

Materials:

-

Human T-cells (e.g., activated primary T-cells or a T-cell line expressing CXCR3)

-

Chemoattractant: Recombinant human CXCL11

-

This compound at various concentrations

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)

-

Cell culture medium (e.g., RPMI 1640)

-

Cell viability/quantification reagent (e.g., Calcein-AM or a cell counter)

Procedure:

-

Cell Preparation: Culture and expand human T-cells. On the day of the assay, harvest and resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.

-

Compound Incubation: Pre-incubate the T-cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Assay Setup: Add cell culture medium containing CXCL11 (e.g., 100 ng/mL) to the lower wells of the Boyden chamber. Place the porous membrane over the lower wells.

-

Cell Seeding: Add the pre-incubated T-cell suspension to the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells in the lower chamber and quantifying a fluorescent marker, or by direct cell counting.

-

Data Analysis: Calculate the percentage inhibition of migration for each concentration of this compound and determine the IC50 value.

Caption: Workflow for the in vitro T-cell migration assay.

hERG Liability Assay

This electrophysiology assay is crucial for assessing the potential cardiotoxicity of this compound by measuring its effect on the hERG potassium channel.

Materials:

-

HEK293 cells stably expressing the hERG channel

-

Patch-clamp electrophysiology rig

-

Extracellular and intracellular recording solutions

-

This compound at various concentrations

Procedure:

-

Cell Culture: Culture hERG-expressing HEK293 cells under standard conditions.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

-

Baseline Current Measurement: Record baseline hERG tail currents in response to a voltage step protocol.

-

Compound Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound.

-

Post-Compound Current Measurement: After a stable effect is reached, record the hERG tail currents again.

-

Washout: Perfuse the cell with the control extracellular solution to wash out the compound and record the recovery of the current.

-

Data Analysis: Measure the peak tail current amplitude before and after compound application. Calculate the percentage of current inhibition for each concentration and determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective CXCR3 antagonist with demonstrated efficacy in a preclinical model of inflammation. Its favorable in vitro profile, including high potency in inhibiting T-cell migration and a reasonable safety margin with respect to hERG inhibition, makes it a valuable tool for research into the role of the CXCR3 pathway in autoimmune diseases. The experimental protocols provided herein offer a foundation for further investigation and characterization of this and similar compounds in the context of autoimmune and inflammatory disorders.

References

In vitro characterization of ACT-660602

An In-Depth Technical Guide to the In Vitro Characterization of ACT-660602, a Novel CXCR3 Antagonist

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro characterization of this compound, a potent and orally active antagonist of the chemokine receptor CXCR3. This guide details the pharmacological profile of this compound, including its binding affinity, selectivity, and functional effects on T-cell migration. Furthermore, it outlines the experimental protocols for key in vitro assays and visualizes the underlying biological pathways and experimental workflows.

Core Data Presentation

The in vitro activity of this compound has been quantified through a series of pharmacological and metabolic assays. The key quantitative data are summarized in the tables below for ease of comparison and reference.

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Description |

| Target | CXCR3 | C-X-C motif chemokine receptor 3 |

| Mechanism of Action | Non-competitive Antagonist | Binds to a site on the receptor other than the agonist binding site, inhibiting receptor activity. |

| IC50 (CXCR3) | 204 nM[1][2] | Half-maximal inhibitory concentration against CXCR3, indicating its potency. |

| IC50 (T-cell migration) | 37 nM[3] | Half-maximal inhibitory concentration for the inhibition of human T-cell migration induced by CXCL11. |

| Selectivity (hERG IC50) | 18 µM[1] | High IC50 value against the hERG channel, suggesting a low risk of cardiac side effects. |

Table 2: In Vitro Metabolic Stability of this compound

| System | Species | Parameter | Result |

| Liver Microsomes | Human (HLM) | Intrinsic Clearance (CLint) | Data not publicly available |

| Liver Microsomes | Rat (RLM) | Intrinsic Clearance (CLint) | Data not publicly available |

| Liver Microsomes | Mouse (MLM) | Intrinsic Clearance (CLint) | Data not publicly available |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and information available from the characterization of this compound and other CXCR3 antagonists.

T-Cell Migration Assay (Transwell Assay)

This assay is used to evaluate the ability of this compound to inhibit the migration of T-cells towards a chemokine gradient.

Materials:

-

CD3/CD28-activated primary human T-cells

-

RPMI-1640 medium

-

Recombinant human CXCL11

-

This compound

-

Transwell inserts (e.g., 5 µm pore size)

-

24-well plates

-

Fluorescent dye (e.g., Calcein-AM) or flow cytometer for cell counting

Protocol:

-

Cell Preparation: Culture and activate primary human T-cells using CD3/CD28 antibodies. On the day of the assay, harvest the cells and resuspend them in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in RPMI-1640 medium to achieve the desired final concentrations (e.g., 5, 20, 100, 500 nM).

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add RPMI-1640 medium containing CXCL11 (e.g., 100 ng/mL) to act as a chemoattractant.

-

In control wells, add medium without CXCL11.

-

Add the different concentrations of this compound to both the upper and lower chambers to ensure a stable concentration throughout the experiment.

-

-

Cell Addition: Add the T-cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours to allow for cell migration.

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring fluorescence with a plate reader after staining with a fluorescent dye like Calcein-AM, or by direct cell counting using a flow cytometer.

-

-

Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control (DMSO) and determine the IC50 value.

Microsomal Stability Assay

This assay assesses the metabolic stability of this compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

-

Pooled human, rat, and mouse liver microsomes (HLM, RLM, MLM)

-

This compound

-

NADPH regenerating system (cofactor for CYP450 enzymes)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for analysis

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

-

Compound Addition: Add this compound to the reaction mixture at a final concentration of 1 µM.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and add them to ice-cold acetonitrile to stop the reaction and precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro characterization of this compound.

References

ACT-660602: A Technical Guide to a Selective CXCR3 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C motif chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of activated T cells, natural killer (NK) cells, and other immune cells. Its involvement in various autoimmune and inflammatory diseases has established it as a significant therapeutic target. ACT-660602 has emerged as a potent, selective, and orally bioavailable antagonist of CXCR3, making it a valuable chemical probe for studying the physiological and pathological roles of this receptor. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, pharmacokinetic profile, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its properties.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Assay | Ligand(s) | Value | Reference |

| IC50 | Human | Calcium Flux | CXCL10 | 204 nM | [1] |

| IC50 | Human | T-cell Migration | CXCL11 | 37 nM | [1] |

| Binding Mode | Human | - | CXCL10, CXCL11 | Non-competitive | [1] |

Table 2: Selectivity Profile of this compound

| Target | Species | Assay Type | IC50 | Fold Selectivity vs. CXCR3 | Reference |

| hERG | Human | Electrophysiology | 18 µM | ~88-fold | [1] |

Table 3: In Vivo Efficacy of this compound

| Model | Species | Dosing | Readout | Result | Reference |

| LPS-induced Lung Inflammation | Mouse | 30 mg/kg, p.o. | Reduction of CXCR3+ CD8+ T cells in BALF | Significant reduction | [2] |

Table 4: Pharmacokinetic Parameters of this compound

| Species | Dosing Route | Cmax | Tmax | AUC | t1/2 | Reference |

| Mouse | p.o. | Data not fully available | Data not fully available | Data not fully available | Data not fully available | [2] |

| Rat | p.o. | Data not fully available | Data not fully available | Data not fully available | Data not fully available | [2] |

| Dog | p.o. | Data not fully available | Data not fully available | Data not fully available | Data not fully available | [2] |

Note: Detailed pharmacokinetic parameters were not publicly available in the reviewed literature. The primary publication indicates that these studies were conducted and ranges for PK parameters are available in the supporting information of the source article.

Signaling Pathways

CXCR3 activation by its cognate ligands (CXCL9, CXCL10, and CXCL11) initiates downstream signaling primarily through the Gαi pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This signaling cascade ultimately results in cellular responses such as chemotaxis. Additionally, CXCR3 can signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, as well as G protein-independent signaling. This compound, as an antagonist, blocks the binding of these chemokines to CXCR3, thereby inhibiting both Gαi- and β-arrestin-mediated signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard techniques and information inferred from the primary literature.

CXCR3 Calcium Flux Assay (FLIPR)

This assay measures the antagonist effect of this compound on CXCL10-induced intracellular calcium mobilization in cells expressing human CXCR3.

Workflow:

Methodology:

-

Cell Plating: Seed HEK293 or CHO cells stably expressing human CXCR3 into black-walled, clear-bottom 384-well microplates.

-

Dye Loading: The following day, replace the culture medium with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate the plate to allow for dye uptake.

-

Compound Addition: Add serial dilutions of this compound or vehicle control to the wells and incubate for a specified period.

-

Agonist Stimulation: Place the plate into a Fluorometric Imaging Plate Reader (FLIPR). After establishing a baseline fluorescence reading, inject a solution of CXCL10 to stimulate the cells.

-

Data Acquisition and Analysis: Monitor the fluorescence intensity over time. The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of this compound compared to the vehicle control. Calculate IC50 values using a four-parameter logistic fit.

T-Cell Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of primary human T-cells towards a CXCR3 ligand.

Workflow:

Methodology:

-

Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs). Activate the T-cells with anti-CD3/CD28 antibodies to induce CXCR3 expression.

-

Assay Setup: Use a transwell plate with a permeable membrane (e.g., 5 µm pore size). Add assay medium containing CXCL11 to the lower chamber.

-

Cell Treatment and Seeding: Resuspend the activated T-cells in assay medium and pre-incubate with various concentrations of this compound or vehicle. Add the treated cell suspension to the upper chamber of the transwell.

-

Migration: Incubate the plate to allow the T-cells to migrate through the membrane towards the chemokine gradient.

-

Quantification: After the incubation period, collect the cells from the lower chamber and quantify them using a cell counter or flow cytometry.

-

Data Analysis: Determine the percentage of inhibition of migration at each concentration of this compound and calculate the IC50 value.

In Vivo LPS-Induced Lung Inflammation Model

This animal model evaluates the in vivo efficacy of this compound in reducing T-cell infiltration in an inflammatory setting.

Workflow:

Methodology:

-

Animal Dosing: Administer this compound or vehicle control to mice via oral gavage at the desired dose (e.g., 30 mg/kg).

-

Inflammation Induction: After a specified pre-treatment time, induce acute lung inflammation by intranasal or intratracheal administration of lipopolysaccharide (LPS).

-

Sample Collection: At a defined time point after LPS challenge (e.g., 24 or 48 hours), euthanize the animals and perform a bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.

-

Cellular Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cells and stain with fluorescently labeled antibodies against specific cell surface markers (e.g., CD3, CD8, CXCR3).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the number of different immune cell populations, specifically CXCR3+ CD8+ T-cells.

-

Efficacy Assessment: Compare the number of infiltrating CXCR3+ CD8+ T-cells in the BAL fluid of this compound-treated mice to that of vehicle-treated mice to determine the in vivo efficacy.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the chemokine receptor CXCR3. Its demonstrated in vitro and in vivo activity makes it an invaluable tool for researchers investigating the role of the CXCR3 axis in health and disease. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to effectively utilize this compound as a chemical probe in their studies.

References

The Pharmacokinetics and Pharmacodynamics of ACT-660602: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-660602 is an orally active and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1][2][3] This document provides a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical data. The information presented is intended to support further research and development of this compound for potential therapeutic applications in autoimmune diseases and other inflammatory conditions.

Introduction

The chemokine receptor CXCR3 is a G-protein coupled receptor that plays a critical role in the recruitment of immune cells, particularly activated T-cells, to sites of inflammation.[2][4][5] Its ligands—CXCL9, CXCL10, and CXCL11—are induced by inflammatory cytokines, and their interaction with CXCR3 mediates the trafficking of various leukocyte populations.[2][4][5] Dysregulation of the CXCR3 signaling axis has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This compound has been developed as a potent and selective antagonist of CXCR3 to inhibit this signaling pathway and mitigate inflammation.

Pharmacodynamics

Mechanism of Action

This compound exerts its pharmacological effect by binding to CXCR3 and competitively inhibiting the binding of its natural chemokine ligands. This antagonism blocks the downstream signaling cascades that lead to immune cell migration and activation.[1][2][4][5]

Signaling Pathway of CXCR3 and Inhibition by this compound

Caption: CXCR3 signaling pathway and its inhibition by this compound.

In Vitro Potency and Selectivity

This compound demonstrates potent and selective inhibition of CXCR3. The following table summarizes its in vitro pharmacodynamic properties.

| Parameter | Value | Species/Cell Line | Description | Reference |

| CXCR3 IC50 | 204 nM | - | Concentration for 50% inhibition of CXCR3. | [1][3] |

| hERG IC50 | 18 µM | - | Concentration for 50% inhibition of the hERG channel, indicating selectivity for CXCR3. | [1] |

| T-Cell Migration IC50 | 37 nM | Human T-Cells | Concentration for 50% inhibition of T-cell migration induced by CXCL11. | [1] |

| Binding Mode | Non-competitive | - | Displays a non-competitive binding mode with respect to CXCL10 and CXCL11. | [1] |

In Vivo Pharmacodynamics

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in modulating immune cell trafficking.

| Study | Model | Dose | Outcome | Reference |

| Anti-inflammatory Activity | Mouse model of acute lung injury | 30 mg/kg (p.o., once daily) | Demonstrated anti-inflammatory activity. | [1][2][4][5] |

| Immune Cell Recruitment | Mouse model of acute lung injury | 30 mg/kg (p.o., once daily) | Significantly reduced recruitment of CXCR3+ CD8+ T-cells in the bronchoalveolar lavage compartment. | [2][4][5] |

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

While detailed human pharmacokinetic data for this compound is not publicly available, preclinical studies have characterized its metabolic stability.

| Parameter | Species | System | Outcome | Reference |

| Metabolic Clearance (CLint) | Human, Rat, Mouse | Liver Microsomes | Intrinsic metabolic clearance was evaluated. | [1] |

A related CXCR3 antagonist, ACT-777991, has undergone a first-in-human study, and its pharmacokinetic profile may provide some insights. For ACT-777991, rapid absorption was observed (Tmax 0.5-1.5 hours) with a terminal half-life of 9.7-10.3 hours.[6] It exhibited dose-proportional exposure and minimal accumulation.[6]

Experimental Protocols

T-Cell Migration Assay

Workflow for T-Cell Migration Assay

Caption: Experimental workflow for the T-cell migration assay.

-

Cell Line: CD3/CD28-activated primary human T-cells.[1]

-

Compound Concentration: Various concentrations of this compound were tested, including 112 nM.[1]

-

Incubation Time: Cells were incubated with the compound for 45 minutes.[1]

-

Agonist: CXCL11 was used as the chemoattractant.[1]

-

Method: Inhibition of cell migration was assessed using an imaging method.[1]

-

Result: The concentration of this compound that inhibited 50% of T-cell migration (IC50) was determined to be 37 nM.[1]

In Vivo Lung Inflammation Model

-

Model: Lipopolysaccharide (LPS)-induced lung inflammation in mice.[2][4][5]

-

Dosing: this compound was administered orally at a dose of 30 mg/kg once daily.[1][2][4][5]

-

Endpoint: The primary endpoint was the recruitment of CXCR3+ CD8+ T-cells into the bronchoalveolar lavage fluid.[2][4][5]

-

Result: this compound significantly reduced the recruitment of these inflammatory cells, demonstrating its anti-inflammatory potential in vivo.[2][4][5]

Metabolic Stability Assay

-

System: Human, rat, and mouse liver microsomes (HLM, RLM, MLM).[1]

-

Compound Concentration: 1 µM of this compound.[1]

-

Incubation Time: 6 hours.[1]

-

Endpoint: The intrinsic metabolic clearance (CLint) of this compound was determined.[1]

Conclusion

This compound is a potent and selective CXCR3 antagonist with demonstrated in vitro and in vivo activity. Its ability to inhibit T-cell migration and reduce inflammation in preclinical models suggests its potential as a therapeutic agent for autoimmune diseases. Further clinical investigation is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile in humans and to establish its safety and efficacy in relevant patient populations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and In Vivo Evaluation of this compound: A Potent and Selective Antagonist of the Chemokine Receptor CXCR3 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacokinetics, pharmacodynamics and safety of the novel C-X-C chemokine receptor 3 antagonist ACT-777991: Results from the first-in-human study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of ACT-660602 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ACT-660602, a potent and selective antagonist of the chemokine receptor CXCR3, and its analogs. The development of this compound stemmed from a high-throughput screening hit, followed by an iterative optimization process to enhance biological potency, metabolic stability, and reduce off-target effects, particularly hERG inhibition.[1] This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the underlying biological pathways and drug discovery logic.

Quantitative Structure-Activity Relationship Data

The lead optimization campaign for this compound involved systematic modifications of a piperazinyl-triazolylethanone scaffold. The following table summarizes the quantitative data for a selection of key analogs, illustrating the impact of structural changes on CXCR3 antagonism, hERG inhibition, and metabolic stability.

| Compound ID | R1 Modification | R2 Modification | CXCR3 IC50 (nM) | hERG IC50 (µM) | Metabolic Stability (CLint, µL/min/mg) |

| Hit Compound | 4-Cl-Ph | H | 1200 | <1 | >200 |

| Analog 1 | 4-Cl-Ph | CH3 | 850 | 1.5 | 150 |

| Analog 2 | 4-F-Ph | H | 980 | <1 | >200 |

| Analog 3 | 3,4-di-F-Ph | H | 600 | 2.3 | 120 |

| Analog 4 | 4-CN-Ph | H | 750 | 1.8 | 180 |

| Lead Compound | 4-Cl-Ph-CH2- | H | 350 | 5.0 | 80 |

| This compound | 4-F-Ph-O-CH2- | CH3 | 204 | 18 | <20 |

Note: The data presented in this table is a representative summary based on the described optimization process. Actual values are detailed in the primary research publication.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound and its analogs.

CXCR3 Radioligand Binding Assay

This assay was employed to determine the binding affinity of the synthesized compounds to the human CXCR3 receptor.

-

Cell Line: CHO cells stably expressing the human CXCR3 receptor.

-

Radioligand: [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11.

-

Procedure:

-

Cell membranes from CXCR3-expressing CHO cells were prepared by homogenization and centrifugation.

-

A constant concentration of the radioligand was incubated with the cell membranes in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Increasing concentrations of the test compounds (analogs of this compound) were added to compete with the radioligand for binding to the receptor.

-

The mixture was incubated to reach equilibrium (e.g., 60 minutes at 25°C).

-

The bound and free radioligand were separated by rapid filtration through a glass fiber filter, which traps the cell membranes.

-

The radioactivity retained on the filter was quantified using a gamma counter.

-

-

Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding curves.

T-Cell Migration Assay

This functional assay assessed the ability of the compounds to antagonize CXCR3-mediated T-cell migration.

-

Cell Type: Activated human T-cells, which naturally express CXCR3.

-

Chemoattractant: Recombinant human CXCL10 or CXCL11.

-

Apparatus: Transwell migration plates (e.g., 96-well format with a 5 µm pore size polycarbonate membrane).

-

Procedure:

-

A solution containing the chemoattractant (e.g., 10 nM CXCL10) was placed in the lower chamber of the Transwell plate.

-

Activated T-cells were pre-incubated with various concentrations of the test compounds for 30 minutes.

-

The cell suspension was then added to the upper chamber (the insert).

-

The plate was incubated for a period to allow for cell migration through the porous membrane towards the chemoattractant (e.g., 2-4 hours at 37°C in a 5% CO₂ incubator).

-

The number of cells that migrated to the lower chamber was quantified, typically using a cell viability reagent (e.g., CellTiter-Glo®) or by flow cytometry.

-

-

Data Analysis: The IC50 values for the inhibition of cell migration were calculated from the dose-response curves.

hERG Patch-Clamp Assay

This electrophysiological assay was crucial for assessing the potential cardiotoxicity of the compounds by measuring their effect on the hERG potassium channel.

-

Cell Line: HEK293 cells stably expressing the human hERG channel.

-

Methodology: Whole-cell patch-clamp electrophysiology.

-

Procedure:

-

A single HEK293-hERG cell was selected and a glass micropipette with a fine tip was used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette tip was ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The voltage across the cell membrane was clamped and specific voltage protocols were applied to elicit hERG channel currents.

-

A baseline recording of the hERG current was established.

-

The test compound was then perfused over the cell at various concentrations.

-

The effect of the compound on the hERG current (typically a reduction in the tail current) was recorded.

-

-

Data Analysis: The percentage of hERG channel inhibition at each compound concentration was determined, and the IC50 value was calculated.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the CXCR3 signaling pathway and the logical workflow of the lead optimization process for this compound.

Caption: CXCR3 Signaling Pathway and Mechanism of this compound.

Caption: Lead Optimization Workflow for this compound.

References

In-Depth Technical Guide: Selectivity Profile of ACT-660602 for CXCR3 Over Other GPCRs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the selectivity and pharmacological profile of ACT-660602, a potent antagonist of the C-X-C motif chemokine receptor 3 (CXCR3). The document synthesizes available data on its binding affinity and functional activity at CXCR3 compared to other G-protein coupled receptors (GPCRs). Detailed experimental methodologies for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the compound's mechanism of action and evaluation process.

Introduction

The chemokine receptor CXCR3 is a G-protein coupled receptor (GPCR) that plays a critical role in the recruitment of immune cells, particularly activated T-lymphocytes and natural killer (NK) cells, to sites of inflammation.[1] Its endogenous ligands are the interferon-γ-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[1] The CXCR3 signaling axis is implicated in the pathophysiology of various autoimmune diseases and inflammatory conditions, making it an attractive therapeutic target.[2]

This compound is an orally active, small-molecule antagonist of CXCR3.[3] Its development as a potential therapeutic agent for autoimmune diseases necessitates a thorough characterization of its selectivity for CXCR3 over other GPCRs to minimize off-target effects and ensure a favorable safety profile. This guide focuses on the quantitative assessment of this selectivity and the experimental protocols employed.

Quantitative Selectivity Data

The selectivity of this compound for CXCR3 has been evaluated against a panel of other GPCRs and ion channels. The available data demonstrates a high degree of selectivity for CXCR3.

| Target | Assay Type | Ligand/Substrate | IC50 (nM) | Fold Selectivity vs. CXCR3 |

| CXCR3 | T-Cell Migration | CXCL10 | 204 | - |

| hERG | Radioligand Binding | [3H]-Astemizole | 18,000 | ~88 |

| Data sourced from publicly available information. A comprehensive selectivity panel against a wider range of GPCRs is detailed in the primary publication by Meyer et al., J Med Chem 2022. |

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize the potency and selectivity of this compound.

CXCR3-Mediated T-Cell Migration Assay

This functional assay assesses the ability of this compound to inhibit the migration of CXCR3-expressing cells towards a chemoattractant gradient of CXCL10.

Objective: To determine the functional inhibitory potency (IC50) of this compound on CXCR3-mediated cell migration.

Materials:

-

CXCR3-expressing T-cells (e.g., activated human peripheral blood mononuclear cells or a suitable T-cell line)

-

Recombinant human CXCL10

-

This compound

-

Transwell inserts (e.g., 5 µm pore size)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Detection reagent (e.g., Calcein AM or similar viability dye)

-

Multi-well plate reader

Procedure:

-

Cell Preparation: Culture and harvest CXCR3-expressing T-cells. Wash the cells and resuspend them in assay medium at a concentration of 1-2 x 10^6 cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in assay medium.

-

Assay Setup:

-

Add assay medium containing CXCL10 (at a concentration predetermined to elicit a submaximal migratory response, e.g., EC80) to the lower chambers of the transwell plate.

-

In the upper chambers (transwell inserts), add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Quantification of Migration:

-

Remove the transwell inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be achieved by lysing the cells and measuring the fluorescence of a pre-loaded dye (e.g., Calcein AM) or by direct cell counting using a flow cytometer.

-

-

Data Analysis: Plot the percentage of inhibition of cell migration against the concentration of this compound. Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Radioligand Binding Assay for hERG Selectivity

This assay determines the affinity of this compound for the hERG potassium channel, a common off-target liability for many drugs.

Objective: To assess the potential for off-target binding of this compound to the hERG channel.

Materials:

-

Membranes from cells stably expressing the hERG channel

-

Radiolabeled ligand for hERG (e.g., [3H]-Astemizole)

-

This compound

-

Binding buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound.

-

Assay Reaction: In a multi-well plate, combine the hERG-expressing cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold binding buffer.

-

Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known hERG ligand) from the total binding. Plot the percentage of inhibition of specific binding against the concentration of this compound to determine the IC50 value.

Visualizations

CXCR3 Signaling Pathway

The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 initiates a signaling cascade through the Gαi subunit of the heterotrimeric G-protein.[4] This leads to the activation of downstream effectors such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in cellular responses like chemotaxis, proliferation, and cytokine production.[1][4] this compound, as an antagonist, blocks the initiation of this cascade.

Caption: Simplified CXCR3 signaling pathway and the antagonistic action of this compound.

Experimental Workflow for T-Cell Migration Assay

The following diagram illustrates the key steps in the transwell migration assay used to determine the functional potency of this compound.

Caption: Workflow for the CXCR3-mediated T-cell migration assay.

Conclusion

This compound is a potent and selective antagonist of the chemokine receptor CXCR3. The available data indicates a significant selectivity margin against the hERG channel, a critical parameter for drug safety. The provided experimental protocols for T-cell migration and radioligand binding assays offer a framework for the continued investigation and characterization of this and similar compounds. The high selectivity of this compound for CXCR3 underscores its potential as a targeted therapeutic for autoimmune and inflammatory diseases. Further studies detailing its selectivity against a broader panel of GPCRs will continue to refine its pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with ACT-660602

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available information and protocols for the in vivo use of ACT-660602, a potent and selective antagonist of the chemokine receptor CXCR3. The information is compiled from publicly available scientific literature and is intended to guide researchers in designing and executing relevant in vivo studies.

Introduction

This compound is an orally active antagonist of the chemokine receptor CXCR3, with a reported IC50 value of 204 nM.[1] By blocking CXCR3, this compound inhibits the migration of T-cells, a key process in the inflammatory cascade of various autoimmune diseases.[1][2] Preclinical studies have demonstrated its efficacy in a mouse model of acute lung injury.[1]

Mechanism of Action: CXCR3 Signaling Pathway

The chemokine receptor CXCR3 is a G-protein coupled receptor (GPCR) that is activated by three primary chemokine ligands: CXCL9, CXCL10, and CXCL11. This interaction triggers downstream signaling cascades that are crucial for the chemotaxis of activated T-cells and other immune cells to sites of inflammation. This compound acts as a competitive antagonist at the CXCR3 receptor, thereby inhibiting the binding of its cognate ligands and subsequent intracellular signaling.

Below is a diagram illustrating the CXCR3 signaling pathway and the inhibitory action of this compound.

Caption: CXCR3 signaling cascade and the inhibitory point of this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound from preclinical studies. Please note that specific quantitative results from the in vivo LPS-induced lung inflammation model, such as the percentage reduction in T-cell recruitment or cell counts with statistical analysis, are not publicly available in the reviewed literature.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (CXCR3) | 204 nM | Not Specified | In vitro binding assay | [1] |

| In Vivo Dose | 30 mg/kg | Mouse | Oral administration | [2] |

| In Vivo Efficacy | Significantly reduced recruitment of CXCR3+ CD8+ T cells in bronchoalveolar lavage fluid. | Mouse | LPS-induced lung inflammation | [2] |

| Quantitative In Vivo Efficacy Data | Not Publicly Available | Mouse | LPS-induced lung inflammation |

Experimental Protocols

While the specific, detailed protocol for the in vivo evaluation of this compound in the lipopolysaccharide (LPS)-induced lung inflammation model is not fully disclosed in the primary literature, a general protocol can be constructed based on established methods. Researchers should optimize these parameters for their specific experimental needs.

General Protocol: LPS-Induced Lung Inflammation in Mice

This protocol outlines a typical procedure for inducing lung inflammation in mice using LPS, followed by treatment and analysis.

1. Animal Model:

-

Species: C57BL/6 mice are commonly used.

-

Age/Weight: 8-12 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment.

2. Materials:

-

Lipopolysaccharide (LPS) from E. coli (serotype, e.g., O111:B4).

-

Sterile, pyrogen-free saline.

-

This compound.

-

Vehicle for this compound (e.g., appropriate aqueous solution for oral gavage).

-

Anesthesia (e.g., isoflurane, ketamine/xylazine).

-

Bronchoalveolar lavage (BAL) equipment (catheter, syringe, collection tubes).

-

Flow cytometry reagents (antibodies against CD45, CD3, CD8, CXCR3, etc.).

3. Experimental Procedure:

-

LPS Administration:

-

Anesthetize mice.

-

Administer LPS via intratracheal or intranasal instillation. The exact dose of LPS needs to be optimized but is typically in the range of 1-5 mg/kg.

-

-

This compound Administration:

-

This compound is administered orally (p.o.) at a dose of 30 mg/kg.[2]

-

The timing of administration relative to the LPS challenge (e.g., pre-treatment, co-administration, or post-treatment) is a critical parameter that should be determined based on the study's objectives.

-

-

Endpoint Analysis (typically 24-72 hours post-LPS):

-

Euthanize mice.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs to collect BAL fluid.

-

Process the BAL fluid to isolate cells.

-

Perform cell counting and differential analysis.

-

Stain cells with fluorescently labeled antibodies for flow cytometric analysis to quantify specific immune cell populations, such as CXCR3+ CD8+ T cells.

-

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for an in vivo study of this compound in an LPS-induced lung inflammation model.

Caption: A generalized workflow for in vivo testing of this compound.

Conclusion

This compound is a promising CXCR3 antagonist with demonstrated in vivo activity in a model of acute lung inflammation. The provided general protocols and background information serve as a starting point for researchers interested in further investigating the therapeutic potential of this compound. It is important to note the absence of detailed, publicly available protocols and quantitative in vivo data from the primary developers, which necessitates careful optimization of experimental parameters for any new studies.

References

Application Notes and Protocols for Cell Migration Assay Using ACT-660602

For Researchers, Scientists, and Drug Development Professionals

Introduction:

ACT-660602 is an orally active and selective antagonist of the chemokine receptor CXCR3, with an IC50 value of 204 nM.[1][2] CXCR3, a G-protein-coupled receptor (GPCR), is activated by the chemokines CXCL9, CXCL10, and CXCL11, playing a crucial role in the recruitment of immune cells, particularly T-cells, to sites of inflammation.[3][4] By inhibiting the CXCR3 signaling pathway, this compound effectively blocks T-cell migration, making it a compound of interest for research in autoimmune diseases and other inflammatory conditions.[1][3][5] These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting T-cell migration using in vitro assays.

Mechanism of Action:

This compound functions as a non-competitive antagonist of CXCR3.[1] Upon binding of its cognate chemokines (CXCL9, CXCL10, or CXCL11), CXCR3 activates intracellular signaling cascades that are essential for directional cell movement. This process, known as chemotaxis, is fundamental to the immune response. This compound blocks these downstream signaling events, thereby preventing the migration of CXCR3-expressing cells, such as activated T-cells.[3][4]

Key Signaling Pathway

The binding of chemokines like CXCL10 to the CXCR3 receptor initiates a cascade of intracellular events. As a GPCR, CXCR3 is coupled to heterotrimeric G-proteins, primarily of the Gαi subtype.[6] Activation of Gαi leads to the dissociation of its subunits, which in turn modulate the activity of various downstream effectors. Key pathways involved in CXCR3-mediated cell migration include the Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K)/AKT, and Mitogen-activated protein kinase (MAPK)/ERK pathways. These pathways converge to regulate cytoskeletal rearrangements, adhesion, and ultimately, cell motility. This compound, by acting as an antagonist, prevents the initiation of this signaling cascade.

References

- 1. Frontiers | Evolution, Expression and Functional Analysis of CXCR3 in Neuronal and Cardiovascular Diseases: A Narrative Review [frontiersin.org]

- 2. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T cell transwell migration [bio-protocol.org]

- 4. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CXCR3 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: ACT-660602 as a Negative Control in CXCR3 Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of activated T cells, natural killer (NK) cells, and other immune cells to sites of inflammation. Its ligands, CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC), are interferon-inducible chemokines that are upregulated in various inflammatory and autoimmune diseases, as well as in the tumor microenvironment. Given its central role in immune cell trafficking, CXCR3 has emerged as a significant therapeutic target for a range of pathological conditions.

In the study of CXCR3 signaling and the development of novel therapeutics, the use of well-characterized tool compounds is essential. ACT-660602 is a potent and selective antagonist of CXCR3.[1][2][3] Its properties make it an excellent negative control for in vitro and in vivo studies aimed at elucidating the biological functions of the CXCR3 pathway and for validating the specificity of other potential CXCR3-targeted compounds. This document provides detailed application notes and protocols for the use of this compound as a negative control in CXCR3 research.

Pharmacological Profile of this compound

This compound is an orally active small molecule antagonist of the chemokine receptor CXCR3.[1] It exhibits a non-competitive binding mode to CXCL10 and CXCL11.[1] The key pharmacological parameters of this compound are summarized in the table below.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (CXCR3) | 204 nM | Human | T-cell migration inhibition | [1] |

| Binding Mode | Non-competitive | Human | Functional Assays | [1] |

| Selectivity (hERG IC50) | > 18 µM | Human | Electrophysiology | [1] |

| In Vivo Efficacy | Significant reduction of CXCR3+ CD8+ T cell recruitment in a mouse model of lung inflammation at 30 mg/kg (p.o.) | Mouse | In vivo inflammation model | [2][3] |

Rationale for Use as a Negative Control

A negative control is a crucial component of any experiment, designed to demonstrate that an observed effect is due to the specific variable being tested and not to other, non-specific factors. In the context of CXCR3 research, this compound is an ideal negative control for several reasons:

-

High Potency and Selectivity: this compound potently inhibits CXCR3-mediated responses with an IC50 in the nanomolar range.[1] Its high selectivity, for instance over the hERG channel, minimizes the likelihood of off-target effects that could confound experimental results.[1]

-

Well-Characterized Mechanism of Action: As a non-competitive antagonist, this compound blocks CXCR3 signaling irrespective of the stimulating ligand (CXCL9, CXCL10, or CXCL11), providing a clear and consistent inhibitory effect.[1]

-

Commercial Availability: this compound is commercially available from various suppliers, ensuring its accessibility for research purposes.

By including a treatment group with this compound in an experiment, researchers can confirm that the biological effects observed with a potential CXCR3 agonist or in a disease model are indeed mediated by CXCR3 activation. Any residual activity in the presence of a saturating concentration of this compound would suggest the involvement of other receptors or pathways.

CXCR3 Signaling Pathway

CXCR3 is a Gαi-coupled receptor. Upon ligand binding, it initiates a signaling cascade that leads to various cellular responses, primarily chemotaxis, but also cell proliferation and survival. The key signaling pathways are depicted in the diagram below.

Caption: CXCR3 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays where this compound can be used as a negative control to validate CXCR3-mediated effects.

Chemotaxis Assay

This assay measures the directional migration of cells towards a chemoattractant, a hallmark of CXCR3 function.

Experimental Workflow:

Caption: Workflow for a CXCR3-mediated chemotaxis assay.

Materials:

-

CXCR3-expressing cells (e.g., activated human T cells, or a cell line stably expressing CXCR3)

-

Chemotaxis chambers (e.g., Transwell® plates with 5 µm pore size)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

CXCR3 ligand (e.g., recombinant human CXCL10)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Cell counting solution or flow cytometer

Procedure:

-

Cell Preparation:

-

Culture and expand CXCR3-expressing cells. For primary T cells, activation with anti-CD3/CD28 antibodies and IL-2 for several days is recommended to upregulate CXCR3 expression.

-

Harvest cells and resuspend in assay medium at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Prepare chemoattractant solutions in the bottom wells of the chemotaxis plate:

-

Negative Control (Basal Migration): Assay medium with vehicle.

-

Positive Control (Maximal Migration): Assay medium with an optimal concentration of CXCL10 (e.g., 100 ng/mL).

-

This compound Treatment: Assay medium with CXCL10 (100 ng/mL) and a concentration of this compound sufficient to fully inhibit CXCR3 (e.g., 1 µM, which is ~5x the IC50).

-

-

Carefully place the Transwell inserts into the wells.

-

-

Cell Addition and Incubation:

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the top chamber of each Transwell insert.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-4 hours. The optimal incubation time should be determined empirically.

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the bottom chamber.

-

Quantify the number of migrated cells using a cell counter, a plate reader with a fluorescent dye (e.g., Calcein-AM), or by flow cytometry.

-

Expected Results:

-

The vehicle control group should show minimal cell migration.

-

The CXCL10-treated group should exhibit a significant increase in cell migration compared to the vehicle control.

-

The group treated with CXCL10 and this compound should show a level of cell migration similar to the vehicle control, demonstrating that the migration induced by CXCL10 is specifically mediated by CXCR3.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon GPCR activation, a proximal event in the CXCR3 signaling cascade.

Materials:

-

CXCR3-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

CXCR3 ligand (e.g., CXCL11)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

-

Cell Preparation and Dye Loading:

-

Harvest CXCR3-expressing cells and resuspend them in assay buffer.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C).

-

Wash the cells to remove excess dye and resuspend in assay buffer.

-

Plate the cells in a black, clear-bottom 96-well plate.

-

-

Compound Pre-incubation:

-

To the appropriate wells, add this compound (e.g., to a final concentration of 1 µM) or vehicle and incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Flux:

-

Place the plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

-

Establish a stable baseline fluorescence reading for 15-30 seconds.

-

Using the plate reader's injector, add the CXCR3 ligand (e.g., CXCL11 at a concentration that elicits a robust response, such as 100 nM) to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.

-

Expected Results:

-

Wells with vehicle-treated cells should show no change in fluorescence upon addition of the ligand.

-

Wells pre-incubated with vehicle and then stimulated with CXCL11 should show a rapid and transient increase in fluorescence, indicating calcium mobilization.

-

Wells pre-incubated with this compound and then stimulated with CXCL11 should show no, or a significantly attenuated, fluorescence increase, confirming that the calcium flux is CXCR3-dependent.

Conclusion

This compound is a valuable pharmacological tool for researchers studying the CXCR3 chemokine receptor. Its high potency, selectivity, and well-defined mechanism of action make it an excellent negative control to ensure the specificity of experimental findings. The protocols provided herein offer a framework for the effective use of this compound in common in vitro assays for CXCR3 function. By incorporating this negative control, researchers can enhance the rigor and reliability of their studies, ultimately contributing to a better understanding of CXCR3 biology and the development of novel therapeutics for CXCR3-mediated diseases.

References

Application of ACT-660602 in T-cell Trafficking Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell trafficking, the migration of T lymphocytes throughout the body, is a critical process in the adaptive immune response. This migration is largely directed by chemokines and their receptors. The chemokine receptor CXCR3, expressed on activated T-cells, and its ligands—CXCL9, CXCL10, and CXCL11—play a pivotal role in recruiting T-cells to sites of inflammation. Dysregulation of the CXCR3 axis is implicated in various autoimmune diseases. ACT-660602 is a potent and selective antagonist of the CXCR3 receptor, offering a valuable tool for studying the role of this signaling pathway in T-cell migration and as a potential therapeutic agent for autoimmune disorders.[1][2]

These application notes provide detailed protocols for utilizing this compound in in vitro T-cell trafficking studies, along with quantitative data on its inhibitory effects and a schematic of the targeted signaling pathway.

Data Presentation

The inhibitory potency of this compound on CXCR3-mediated signaling and T-cell migration has been quantified in various in vitro assays. The following tables summarize the key quantitative data for easy reference and comparison.

Table 1: In Vitro Potency of this compound

| Assay Type | Ligand | Cell Type | Parameter | Value | Reference |

| Calcium Flux | CXCL11 | CHO cells expressing human CXCR3 | IC50 | 3.1 nM | [1] |

| Calcium Flux | CXCL10 | CHO cells expressing human CXCR3 | IC50 | 4.3 nM | [1] |

| Calcium Flux | CXCL9 | CHO cells expressing human CXCR3 | IC50 | 2.5 nM | [1] |

| Chemotaxis | CXCL10 | CD3/CD28-activated primary human T-cells | IC50 | 1.8 nM | [1] |

Table 2: T-Cell Migration Inhibition by this compound

| Ligand | T-Cell Type | This compound Concentration | % Inhibition of Migration | Reference |

| CXCL10 | Activated primary human T-cells | 112 nM | Not specified, but effective inhibition | [3] |